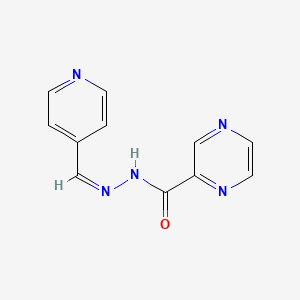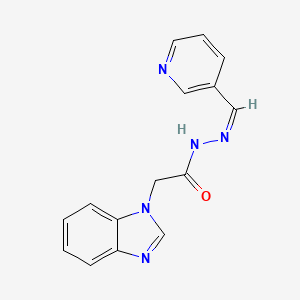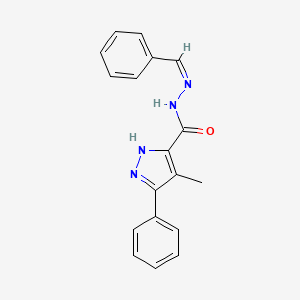![molecular formula C19H25NO3 B5911185 2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)
2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its various applications. This compound is also known as OCA, and it is a derivative of benzophenone. OCA is a white crystalline powder that is soluble in organic solvents, and it has a molecular weight of 421.64 g/mol.
Mécanisme D'action
The mechanism of action of OCA is not fully understood, but it is believed to involve the inhibition of integrin-mediated cell adhesion and migration. OCA has been shown to bind to the β1 integrin subunit, which is involved in cell adhesion and migration. By binding to this subunit, OCA inhibits integrin-mediated signaling, which leads to the inhibition of cell adhesion and migration.
Biochemical and Physiological Effects
OCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that OCA inhibits cell migration and adhesion in a dose-dependent manner. OCA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using OCA in lab experiments is its ability to selectively inhibit cell migration and adhesion. This makes it a useful tool for studying these processes in vitro. However, one of the limitations of using OCA is its potential toxicity. OCA has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on OCA. One potential direction is the development of OCA-based therapies for the treatment of cancer and other diseases. OCA has been shown to have anti-cancer properties, and further research could lead to the development of novel cancer therapies. Another potential direction is the study of OCA's effects on other cellular processes, such as cell signaling and gene expression. Finally, the development of OCA derivatives with improved properties, such as lower toxicity and increased specificity, could lead to the development of more effective research tools and therapies.
Méthodes De Synthèse
The synthesis of OCA involves the reaction of 2-propyn-1-ol with 2-(octylamino)benzoyl chloride in the presence of a base. The reaction produces OCA as the final product, which can be purified using column chromatography.
Applications De Recherche Scientifique
OCA has been extensively studied for its potential applications in scientific research. One of the primary applications of OCA is in the study of cell migration and adhesion. OCA has been shown to inhibit cell migration and adhesion, which makes it a useful tool for studying these processes.
Propriétés
IUPAC Name |
prop-2-ynyl 2-(octylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-5-6-7-8-11-14-20-18(21)16-12-9-10-13-17(16)19(22)23-15-4-2/h2,9-10,12-13H,3,5-8,11,14-15H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUWOFPAHLUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=CC=C1C(=O)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-yn-1-yl 2-(octylcarbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)


![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)




![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)